2,3-Octanedione

描述

2, 3-Octanedione, also known as 2, 3-dioxooctane, belongs to the class of organic compounds known as alpha-diketones. These are organic compounds containing two ketone groups on two adjacent carbon atoms. 2, 3-Octanedione is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). 2, 3-Octanedione has been primarily detected in saliva. Within the cell, 2, 3-octanedione is primarily located in the cytoplasm. 2, 3-Octanedione is a broccoli, buttery, and cooked tasting compound that can be found in coffee and coffee products and rosemary. This makes 2, 3-octanedione a potential biomarker for the consumption of these food products.

Structure

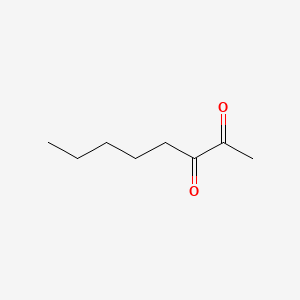

2D Structure

3D Structure

属性

IUPAC Name |

octane-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-4-5-6-8(10)7(2)9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBBNTFYSLADTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60207215 | |

| Record name | 2,3-Octanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear to yellow liquid; Fruity nutty aroma | |

| Record name | 2,3-Octanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031293 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,3-Octanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2014/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

169.00 to 170.00 °C. @ 760.00 mm Hg | |

| Record name | 2,3-Octanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031293 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in non-polar solvents, Soluble (in ethanol) | |

| Record name | 2,3-Octanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2014/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.905-0.915 | |

| Record name | 2,3-Octanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2014/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

585-25-1 | |

| Record name | 2,3-Octanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Octanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-OCTANEDIONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Octanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octane-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-OCTANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/267Z8UAR9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-Octanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031293 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Octanedione: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2,3-Octanedione. The information is curated for professionals in research and development, with a focus on data-driven insights and experimental considerations.

Core Chemical Identity and Structure

This compound, also known as acetyl caproyl, is an alpha-diketone, a class of organic compounds characterized by two ketone groups on adjacent carbon atoms.[1] This structural feature is central to its chemical reactivity. The compound is found naturally in a variety of foods and beverages, including fish, various meats, coffee, and tea.[2] It is recognized for its powerful, sweet, and oily-buttery odor, contributing to the flavor profile of many substances.[2]

IUPAC Name: octane-2,3-dione[3] Synonyms: 2,3-Octandione, Acetyl caproyl, Pentyl methyl diketone[2] Molecular Formula: C₈H₁₄O₂[2][4] SMILES: CC(=O)C(=O)CCCCC[2] InChI Key: XCBBNTFYSLADTO-UHFFFAOYSA-N[2][4]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These values are critical for understanding its behavior in various chemical and biological systems, guiding experimental design, and developing analytical methods.

| Property | Value | Source(s) |

| Molecular Weight | 142.20 g/mol | [2][3][5] |

| Physical State | Clear to yellow liquid | [3] |

| Boiling Point | 169.0 - 173.0 °C (at 760 mm Hg) | [2][3] |

| Density | 0.905 - 0.9311 g/cm³ | [2][3] |

| Solubility | Slightly soluble in water; Soluble in alcohol, oils, propylene glycol, and glycerin | [2] |

| Refractive Index | 1.419 - 1.424 (at 20 °C) | [3] |

| LogP (Octanol/Water) | 0.79 - 1.725 | [2][5] |

| Flash Point | 56.11 °C (133.00 °F) | [6] |

| CAS Number | 585-25-1 | [2][4][7] |

Chemical Reactivity and Biological Interactions

The primary site of reactivity for this compound is its vicinal dicarbonyl group. This functionality makes it susceptible to nucleophilic attack and allows it to participate in various chemical transformations.

Reaction with Biological Macromolecules

A key reaction of this compound, particularly relevant in biological systems, is its ability to react with primary amino groups, such as the side chain of lysine residues in proteins. This reaction proceeds via the formation of a Schiff base (imine), which can lead to alterations in protein structure and function.[8] Such modifications can result in protein cross-linking and denaturation, potentially disrupting cellular processes.[8] This reactivity is a critical consideration in drug development and toxicology, as it represents a potential mechanism for off-target effects.

Role in Maillard Reaction

In the context of food science, this compound is a participant in the Maillard reaction. This complex series of chemical reactions between amino acids and reducing sugars is responsible for the development of flavor and color in cooked foods. The presence and reactivity of alpha-diketones like this compound are crucial for the formation of many heterocyclic compounds that constitute the final aroma profile.

Experimental Protocols and Methodologies

General Synthesis Approach

The synthesis of alpha-diketones such as this compound can typically be achieved through the oxidation of corresponding alkynes or silyl enol ethers. For instance, the oxidation of 2-octyne could yield this compound.

Methodology:

-

Reaction Setup: The starting material (e.g., 2-octyne) is dissolved in an appropriate organic solvent.

-

Oxidation: An oxidizing agent, such as potassium permanganate or ruthenium tetroxide, is added under controlled temperature conditions. The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, the mixture is quenched, and the crude product is extracted into an organic solvent.

-

Purification: The crude this compound is then purified. Given its liquid state and boiling point, distillation under reduced pressure would be a suitable method. Alternatively, column chromatography on silica gel could be employed for high-purity samples.

Analytical Workflow: Quantification in a Matrix

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for the detection and quantification of volatile compounds like this compound in complex matrices such as food or biological samples.

Methodology Details:

-

Sample Preparation: The method of extraction depends on the matrix. For food analysis, techniques like Solid Phase Microextraction (SPME) are often used to isolate volatile compounds from the headspace above the sample.

-

Gas Chromatography (GC): A non-polar or semi-polar capillary column is typically used for separation. The NIST WebBook lists Kovats retention indices for this compound on various column types, which are essential for method development.[5]

-

Mass Spectrometry (MS): In the mass spectrometer, the separated compound is ionized (commonly via electron ionization), and the resulting fragmentation pattern provides a chemical fingerprint for definitive identification. Quantification is achieved by comparing the signal intensity to that of a known concentration standard.

Conclusion

This compound is a well-characterized alpha-diketone with significant relevance in flavor chemistry and potential implications in biochemistry due to its reactivity with proteins. This guide provides the foundational chemical data and outlines general experimental approaches necessary for its study. For researchers, understanding its core properties and reactivity is paramount for designing experiments, interpreting results, and exploring its role in both natural and synthetic systems.

References

- 1. This compound | C8H14O2 | CID 11449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. physics.emu.edu.tr [physics.emu.edu.tr]

- 4. This compound | 585-25-1 | Benchchem [benchchem.com]

- 5. This compound [webbook.nist.gov]

- 6. 2,3-octane dione, 585-25-1 [thegoodscentscompany.com]

- 7. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 8. α-Diketone synthesis by oxidation [organic-chemistry.org]

Analysis of 2,3-Octanedione: A Technical Guide to its Spectral Data

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

2,3-Octanedione is an organic compound with the chemical formula C₈H₁₄O₂. Its structure features an eight-carbon chain with two adjacent ketone functional groups at positions 2 and 3. This α-diketone structure is responsible for its characteristic chemical reactivity and spectral properties.

Molecular Structure:

Predicted Spectral Data

In the absence of comprehensive experimental data, the following tables summarize the predicted spectral values for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ (C1) | 2.1 - 2.3 | Singlet | - |

| CH₂ (C4) | 2.5 - 2.7 | Triplet | ~7.5 |

| CH₂ (C5) | 1.5 - 1.7 | Sextet | ~7.5 |

| CH₂ (C6) | 1.2 - 1.4 | Sextet | ~7.5 |

| CH₂ (C7) | 1.2 - 1.4 | Sextet | ~7.5 |

| CH₃ (C8) | 0.8 - 1.0 | Triplet | ~7.5 |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (CH₃) | 25 - 30 |

| C2 (C=O) | 198 - 202 |

| C3 (C=O) | 200 - 204 |

| C4 (CH₂) | 35 - 40 |

| C5 (CH₂) | 23 - 28 |

| C6 (CH₂) | 30 - 35 |

| C7 (CH₂) | 21 - 26 |

| C8 (CH₃) | 13 - 15 |

Table 3: Predicted Infrared (IR) Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (alkane) | 2850 - 3000 | Strong |

| C=O (α-diketone) | 1710 - 1730 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

| m/z | Proposed Fragment Ion | Notes |

| 142 | [C₈H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 113 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 99 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 85 | [M - C₄H₉]⁺ | Loss of a butyl radical |

| 71 | [M - C₅H₁₁]⁺ | Loss of a pentyl radical |

| 57 | [C₄H₉]⁺ or [CH₃CO-CO]⁺ | Acylium ion or butyl cation |

| 43 | [CH₃CO]⁺ | Acylium ion |

Experimental Protocols

The following sections detail standardized methodologies for the spectral analysis of liquid samples like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle of 45-90 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal. Integration of the ¹H NMR signals provides the relative ratio of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the carbonyl groups.

Methodology:

-

Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to study its fragmentation pattern to support structural elucidation.

Methodology:

-

Sample Introduction: Introduce a small amount of the volatile this compound into the mass spectrometer, typically via Gas Chromatography (GC-MS) for separation and direct injection into the ion source.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectral analysis process and a potential fragmentation pathway in mass spectrometry.

Caption: Workflow for the spectral analysis of this compound.

Caption: A potential mass spectrometry fragmentation pathway for this compound.

Natural occurrence of 2,3-Octanedione in food products

An In-depth Technical Guide on the Natural Occurrence of 2,3-Octanedione in Food Products

Introduction

This compound (CAS No. 585-25-1) is an alpha-diketone naturally present in a variety of food products.[1][2] It is recognized for its significant contribution to the overall flavor profile of foods, imparting a complex aroma described as buttery, creamy, and reminiscent of cooked vegetables like broccoli and spinach, with dill and fruity notes.[3][4] As a volatile organic compound, its presence, even at trace levels, can be impactful. This guide provides a comprehensive technical overview of the natural occurrence of this compound in foods, its formation pathways, and the analytical methodologies used for its identification and quantification, aimed at researchers, scientists, and professionals in food science and drug development.

Natural Occurrence in Food Products

This compound has been identified in a diverse array of food matrices, ranging from dairy and meat products to vegetables and beverages. Its presence is often a result of processing, cooking, or fermentation, which trigger chemical reactions like lipid oxidation and the Maillard reaction.[4] While the compound is widely detected, comprehensive quantitative data across different food items remains limited in scientific literature.[3]

Data Presentation: Identification of this compound

The following table summarizes food products in which this compound has been qualitatively identified. Due to the scarcity of published quantitative data for this specific compound, concentrations are generally not available.

| Food Category | Specific Food Product | Reference |

| Meat & Fish | Warmed-over Beef, Lamb, and Chevon | [5] |

| Grass-fed Sheep | [5] | |

| Sardines and Trout | [5] | |

| Dry-Rendered Beef Fat | [6] | |

| Dairy Products | Milk and Cream | [4][5] |

| Vegetables | Cooked Asparagus | [5] |

| Mushrooms | [5] | |

| Fruits | Tangerine Hybrids | [5] |

| Blackberries | [3] | |

| Beverages | Arabica and Robusta Coffee | [3] |

Note: While this compound is identified in milk, a study on thermally processed milk quantified the related alpha-diketone, 2,3-butanedione, finding its concentration to be significantly higher in UHT milk compared to raw or pasteurized milk.[5] This highlights the impact of heat treatment on the formation of such compounds.

Formation Pathways

The formation of this compound in food is primarily attributed to two major chemical pathways: lipid oxidation and the Maillard reaction.

Lipid Oxidation

Lipid oxidation is a primary pathway for the generation of this compound, particularly in fat-rich foods like meat and dairy products. The process involves the reaction of unsaturated fatty acids with oxygen, proceeding through a free-radical chain mechanism.[1][3][7]

-

Initiation : The process begins with the abstraction of a hydrogen atom from an unsaturated fatty acid, forming an alkyl radical (R•). This can be initiated by heat, light, or metal ions.[1][7]

-

Propagation : The alkyl radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•). This radical then abstracts a hydrogen from another unsaturated fatty acid, creating a lipid hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction.[7]

-

Termination/Decomposition : The reaction terminates when radicals combine to form non-radical products. However, the unstable hydroperoxides (ROOH) are key intermediates that decompose, particularly when heated. This decomposition leads to the formation of a wide range of secondary products, including volatile aldehydes, alcohols, and ketones like this compound.[7][8]

Caption: Figure 1: Simplified Pathway of Lipid Autoxidation.

Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating. It is responsible for the desirable color and flavor of many cooked foods.[9] The reaction proceeds through a complex series of steps, ultimately producing a diverse range of compounds, including melanoidins (color) and various flavor volatiles. Alpha-diketones, such as this compound, can be formed as intermediates or byproducts of this intricate pathway.[4]

Experimental Protocols and Methodologies

The analysis of this compound in food matrices requires sensitive and selective analytical techniques due to its volatility and often low concentration. The standard approach involves extraction and concentration of the volatile fraction, followed by separation and identification, typically using gas chromatography-mass spectrometry (GC-MS).

References

- 1. youtube.com [youtube.com]

- 2. This compound | C8H14O2 | CID 11449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 4. researchgate.net [researchgate.net]

- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 6. mdpi.com [mdpi.com]

- 7. Role of Lipids in Food Flavor Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipid oxidation in foods and its implications on proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

The Biosynthesis of 2,3-Octanedione in Microorganisms: A Hypothetical Pathway and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Octanedione is a vicinal diketone with potential applications in flavor chemistry and as a building block in organic synthesis. While the microbial biosynthesis of its shorter-chain analogs, diacetyl (2,3-butanedione) and 2,3-pentanedione, is well-documented as a byproduct of branched-chain amino acid metabolism, the pathway for this compound remains unelucidated. This technical guide synthesizes the established knowledge of vicinal diketone formation in microorganisms to propose a hypothetical biosynthetic pathway for this compound. We delve into the key enzymatic step likely catalyzed by a promiscuous α-acetolactate synthase and the subsequent non-enzymatic oxidative decarboxylation. Furthermore, this document provides detailed experimental protocols for investigating this proposed pathway, including enzyme assays, microbial cultivation, and analytical techniques for the quantification of this compound. This guide aims to provide a foundational framework for researchers seeking to explore and potentially engineer the microbial production of this compound.

Introduction to Vicinal Diketone Biosynthesis in Microorganisms

Vicinal diketones (VDKs) are a class of organic compounds characterized by two adjacent carbonyl groups. In microorganisms, the most well-studied VDKs are diacetyl and 2,3-pentanedione, which are significant flavor compounds in fermented foods and beverages. Their formation is intricately linked to the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.

The established pathway involves the enzyme α-acetolactate synthase (ALS), also known as acetohydroxy acid synthase (AHAS). This enzyme catalyzes the condensation of two molecules of pyruvate to form α-acetolactate, a precursor to valine and leucine. It can also condense pyruvate with α-ketobutyrate to produce α-aceto-α-hydroxybutyrate, a precursor to isoleucine. These α-acetohydroxy acid intermediates can then be further processed by the amino acid biosynthesis machinery within the cell. However, under certain physiological conditions, these precursors can be excreted from the cell and undergo spontaneous, non-enzymatic oxidative decarboxylation to yield diacetyl and 2,3-pentanedione, respectively.

A Proposed Biosynthetic Pathway for this compound

Currently, there is no direct evidence in the scientific literature for a specific biosynthetic pathway for this compound in microorganisms. However, based on the established pathways for its shorter-chain analogs, a hypothetical pathway can be proposed (Figure 1).

The key steps in this proposed pathway are:

-

Precursor Formation: The biosynthesis would likely initiate from a precursor molecule, 2-keto-3-hydroxyoctanoic acid . The origin of this precursor in microbial metabolism is not yet defined but could potentially arise from the catabolism of longer-chain amino acids or fatty acids.

-

Enzymatic Condensation: A promiscuous α-acetolactate synthase, or a yet-to-be-identified analogous enzyme, would catalyze the condensation of a six-carbon α-keto acid (e.g., α-ketohexanoate) with a two-carbon unit, likely derived from pyruvate. This would form the eight-carbon α-acetohydroxy acid precursor.

-

Spontaneous Oxidative Decarboxylation: Similar to the formation of diacetyl and 2,3-pentanedione, the α-acetohydroxy acid precursor to this compound would undergo spontaneous, non-enzymatic oxidative decarboxylation in an aerobic environment to yield this compound.

Quantitative Data

As the biosynthesis of this compound in microorganisms is a hypothetical pathway, there is currently no quantitative data available in the literature regarding enzyme kinetics, precursor concentrations, or product yields. The following tables are presented as templates for researchers to populate as data becomes available.

Table 1: Hypothetical Enzyme Kinetic Parameters for a Promiscuous α-Acetolactate Synthase

| Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |

| Pyruvate | ||||

| α-Ketohexanoate |

Table 2: Microbial Production of this compound - A Template for Data Collection

| Microbial Strain | Carbon Source | Precursor Fed | Fermentation Time (h) | This compound Titer (mg/L) | Yield (mg/g substrate) |

Experimental Protocols

Investigating the proposed biosynthetic pathway for this compound requires a combination of enzymatic and microbiological experimental approaches.

Heterologous Expression and Purification of a Candidate α-Acetolactate Synthase

To test the hypothesis of a promiscuous ALS, a candidate enzyme can be heterologously expressed and purified.

Methodology:

-

Gene Identification and Synthesis: Identify a candidate als gene from a microorganism known to produce a variety of volatile compounds. Codon-optimize the gene sequence for expression in Escherichia coli and synthesize the gene.

-

Cloning: Clone the synthesized gene into an expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.

-

Transformation and Expression: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the culture to an OD600 of 0.6-0.8 and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5 mM. Incubate for 16-20 hours at 18°C.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

-

Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) and elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Polishing: Further purify the protein using size-exclusion chromatography to remove aggregates and other impurities.

In Vitro Enzyme Assay for α-Acetolactate Synthase Activity

The activity of the purified ALS can be assayed with its native substrate (pyruvate) and the hypothetical substrate for this compound synthesis (α-ketohexanoate).

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0), 10 mM MgCl2, 0.1 mM thiamine pyrophosphate (TPP), 10 µM FAD, and the desired concentration of the α-keto acid substrate(s).

-

Enzyme Reaction: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding the purified ALS enzyme. Incubate for a defined period (e.g., 30 minutes).

-

Termination and Derivatization: Stop the reaction by adding sulfuric acid to a final concentration of 1% (v/v). This acidic condition also facilitates the decarboxylation of the α-acetohydroxy acid product to the corresponding vicinal diketone.

-

Quantification: The resulting vicinal diketone (diacetyl or this compound) can be quantified using the Voges-Proskauer (VP) reaction, which forms a colored complex with creatine and α-naphthol, or more specifically and sensitively by GC-MS.

Microbial Fermentation and Product Analysis

Cultivating microorganisms under specific conditions can be used to screen for the production of this compound.

Methodology:

-

Microbial Culture: Inoculate a suitable production medium with the microorganism of interest. The medium should contain a primary carbon source (e.g., glucose) and can be supplemented with potential precursors like long-chain fatty acids or amino acids.

-

Fermentation: Incubate the culture under controlled conditions of temperature, pH, and aeration.

-

Sample Preparation: At various time points, withdraw samples of the culture broth. Centrifuge to remove cells. The supernatant can be directly analyzed or subjected to extraction. For volatile compounds like this compound, headspace solid-phase microextraction (HS-SPME) is a suitable extraction method.

-

GC-MS Analysis: Analyze the samples by gas chromatography-mass spectrometry (GC-MS) to identify and quantify this compound.

-

GC Column: A polar column (e.g., DB-WAX) is suitable for the separation of ketones.

-

Temperature Program: An initial temperature of 40°C held for 2 minutes, followed by a ramp to 240°C at 10°C/min.

-

MS Detection: Operate the mass spectrometer in full scan mode to identify unknown compounds and in selected ion monitoring (SIM) mode for sensitive quantification of this compound, using its characteristic ions.

-

Conclusion and Future Perspectives

The biosynthesis of this compound in microorganisms remains an unexplored area of research. The hypothetical pathway presented in this guide, based on the well-established formation of its shorter-chain analogs, provides a rational starting point for investigation. The substrate promiscuity of α-acetolactate synthase is a key area for future research. Site-directed mutagenesis of known ALS enzymes could be employed to engineer variants with enhanced activity towards longer-chain α-keto acids, potentially enabling the de novo microbial synthesis of this compound. The experimental protocols detailed herein offer a roadmap for researchers to test this hypothesis and to screen for natural producers of this vicinal diketone. Successful elucidation and engineering of this pathway could have significant implications for the sustainable production of valuable flavor compounds and chemical synthons.

2,3-Octanedione physical properties boiling point and density

An In-depth Technical Guide to the Physical Properties of 2,3-Octanedione

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development who require precise data for their work.

Core Physical Properties of this compound

This compound is a diketone with the molecular formula C8H14O2. Its physical characteristics are crucial for a variety of applications, including its use as a flavoring agent.

Quantitative Data Summary

The boiling point and density of this compound have been reported across various sources. These values are summarized in the table below for ease of comparison. It is important to note the pressure at which the boiling point was measured, as this significantly affects the result.

| Physical Property | Value | Conditions |

| Boiling Point | 169.0 to 170.0 °C | @ 760.00 mm Hg[1][2] |

| 173 °C | Not specified | |

| 57.0 to 59.0 °C | @ 10.00 mm Hg[2][3] | |

| Density | 0.905 to 0.915 g/cm³ | @ 25.00 °C[1][2][3] |

| 0.9311 g/cm³ | Not specified |

Experimental Protocols

While the provided sources do not detail specific experimental protocols for the determination of this compound's physical properties, a generalized workflow for such measurements is presented below. These methods represent standard laboratory practices for determining the boiling point and density of a liquid compound.

Generalized Workflow for Physical Property Determination

The following diagram illustrates a typical workflow for the experimental determination of the boiling point and density of a liquid chemical like this compound.

References

Theoretical Insights into the Molecular Structure of 2,3-Octanedione: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of a theoretical investigation into the molecular structure of 2,3-octanedione. While direct theoretical studies on this specific molecule are not extensively available in published literature, this document outlines the standard computational methodologies and expected results based on established theoretical chemistry practices for similar aliphatic α-diketones. The data presented herein is illustrative and serves as a robust framework for future computational research on this compound and related compounds.

Introduction

This compound is an organic compound belonging to the α-diketone class, characterized by two adjacent ketone groups.[1] Its molecular formula is C8H14O2.[2][3][4] Found in various natural sources, it contributes to the flavor and aroma of certain foods.[1][4] Understanding the three-dimensional structure, conformational possibilities, and electronic properties of this compound is crucial for applications in flavor chemistry, as well as for assessing its potential interactions with biological macromolecules.[5] Theoretical and computational chemistry provide powerful tools to elucidate these molecular characteristics at a quantum mechanical level.

This guide details the typical computational protocols employed for such an investigation, presents the expected quantitative data in a structured format, and illustrates the logical workflow of the theoretical study.

Computational Methodology

The following section details the proposed computational protocol for a thorough theoretical study of this compound. These methods are standard in the field of computational chemistry for molecules of this size and complexity.

Conformational Analysis

A comprehensive conformational search is the initial step to identify the low-energy conformers of this compound. The flexibility of the hexyl chain necessitates a systematic exploration of the potential energy surface.

-

Method: A molecular mechanics-based conformational search (e.g., using the MMFF94 force field) would be initially performed to identify a set of low-energy conformers.

-

Software: Spartan, Avogadro, or similar molecular modeling software.

-

Procedure: The dihedral angles of the rotatable bonds would be systematically varied, and the energy of each resulting conformation would be minimized. All unique conformers within a specified energy window (e.g., 10 kcal/mol) above the global minimum would be saved for further analysis.

Geometry Optimization and Frequency Calculations

The geometries of the identified low-energy conformers would then be optimized using a more accurate quantum mechanical method.

-

Method: Density Functional Theory (DFT) with a suitable functional and basis set is the method of choice for systems of this size. A common and reliable combination is the B3LYP functional with the 6-31G(d,p) basis set.[4]

-

Software: Gaussian, ORCA, or Q-Chem.

-

Procedure: The geometry of each conformer is optimized to a stationary point on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum. Vibrational frequencies are also used to compute zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

Calculation of Molecular Properties

Following geometry optimization, various electronic and spectroscopic properties would be calculated at the same level of theory.

-

Properties:

-

Thermodynamic Properties: Enthalpy, Gibbs free energy, and entropy.

-

Electronic Properties: Dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO).

-

Spectroscopic Properties: Infrared (IR) and Raman vibrational spectra.

-

Workflow of Theoretical Investigation

The logical flow of a computational study on a flexible molecule like this compound is depicted in the following diagram.

Predicted Quantitative Data

The following tables summarize the kind of quantitative data that would be obtained from the theoretical calculations described above. The values are illustrative and represent typical expectations for a molecule like this compound.

Table 1: Predicted Geometric Parameters for the Global Minimum Conformer of this compound

| Parameter | Atom Pair/Triplet | Predicted Value (B3LYP/6-31G(d,p)) |

| Bond Length (Å) | C2=O9 | 1.215 |

| C3=O10 | 1.218 | |

| C2-C3 | 1.530 | |

| C1-C2 | 1.510 | |

| C3-C4 | 1.525 | |

| Bond Angle (°) | O9=C2-C3 | 121.5 |

| O10=C3-C2 | 120.8 | |

| C1-C2-C3 | 115.0 | |

| C2-C3-C4 | 116.2 | |

| Dihedral Angle (°) | O9=C2-C3=O10 | -155.0 |

| C1-C2-C3-C4 | 175.8 |

Table 2: Predicted Relative Energies and Dipole Moments of Low-Energy Conformers

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| 1 (Global Minimum) | 0.00 | 2.85 |

| 2 | 0.45 | 3.10 |

| 3 | 1.20 | 2.50 |

| 4 | 1.85 | 3.55 |

Table 3: Predicted Vibrational Frequencies and Assignments for Key Modes

| Mode | Predicted Frequency (cm⁻¹) (Scaled) | Assignment |

| ν1 | 2960 | C-H stretch (alkyl) |

| ν2 | 1725 | C=O stretch (asymmetric) |

| ν3 | 1710 | C=O stretch (symmetric) |

| ν4 | 1450 | C-H bend (alkyl) |

| ν5 | 1100 | C-C stretch |

Conclusion

This technical guide has outlined a standard and robust theoretical approach for investigating the molecular structure and properties of this compound. By employing a combination of conformational analysis and quantum mechanical calculations, it is possible to obtain detailed insights into the molecule's geometry, stability, and electronic characteristics. The illustrative data presented in this guide serves as a benchmark for what can be expected from such a study. These theoretical findings are invaluable for understanding the behavior of this compound in various chemical and biological contexts, and for guiding future experimental work.

References

- 1. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid [mdpi.com]

- 2. Photolysis Production and Spectroscopic Investigation of the Highest Vibrational States in H2 (X1Σg+v = 13, 14) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ab Initio Study of the Vibrational Spectrum and Related Properties of Crystalline Compounds; the Case of CaCO3 Calcite | Semantic Scholar [semanticscholar.org]

- 4. "Computational Study of Geometry, Solvation Free Energy, Dipole Moment," by Mohammad Firoz Khan, Ridwan Bin Rashid et al. [squjs.squ.edu.om]

- 5. youtube.com [youtube.com]

The Role of 2,3-Octanedione in the Maillard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction, a cornerstone of flavor chemistry, generates a complex array of compounds that define the sensory profiles of cooked foods. Among these, α-dicarbonyls play a pivotal role as key intermediates. This technical guide provides an in-depth examination of 2,3-octanedione, an eight-carbon α-dicarbonyl, and its significance in the Maillard reaction. This document elucidates the formation pathways of this compound through the interplay of lipid oxidation and the Maillard reaction, its contribution to food flavor and aroma, and its subsequent reactions, such as the Strecker degradation of amino acids. Detailed experimental protocols for the analysis of this compound are provided, along with quantitative data from various food matrices. This guide is intended to be a comprehensive resource for researchers in food science, flavor chemistry, and drug development who are investigating the complex interactions of Maillard reaction products.

Introduction

The Maillard reaction is a non-enzymatic browning reaction that occurs between reducing sugars and amino acids or proteins under thermal processing.[1] This intricate cascade of reactions is responsible for the desirable colors and flavors in a wide range of foods, including baked goods, roasted coffee, and cooked meats.[2] The reaction proceeds through three main stages: early, intermediate, and final. The intermediate stage is characterized by the formation of highly reactive α-dicarbonyl compounds, which are crucial precursors to many flavor and aroma molecules.[3]

This compound is an α-diketone that has been identified as a significant volatile compound in various cooked foods, including beef, lamb, chicken, and dairy products.[4][5][6] Its characteristic aroma is described as buttery, waxy, and having notes of cooked broccoli or spinach.[4][6] The formation of this compound is of particular interest as it lies at the intersection of two major chemical pathways in food: the Maillard reaction and lipid oxidation.[1][5] Understanding the mechanisms of its formation and its subsequent reactions is critical for controlling flavor development and potential off-flavors in processed foods. Furthermore, as α-dicarbonyls are known to react with biological macromolecules, such as proteins, the study of this compound may have implications for drug development and toxicology.[4]

Formation Pathways of this compound

The generation of this compound in food systems is not solely a consequence of the classical Maillard reaction between sugars and amino acids. It is intricately linked with the thermal degradation of lipids, particularly polyunsaturated fatty acids like linoleic acid.[7][8]

Interaction of Lipid Oxidation and the Maillard Reaction

During thermal processing, unsaturated fatty acids undergo oxidation to form hydroperoxides, which are unstable and decompose into a variety of smaller, volatile and non-volatile compounds, including aldehydes, ketones, and other carbonyls.[1][7] These lipid-derived carbonyls can then participate in Maillard-type reactions. The formation of this compound is a prime example of this interplay. While the exact mechanism is complex and still under investigation, it is hypothesized that radical-induced oxidation of fatty acids like linoleic acid leads to the formation of specific hydroperoxides that, upon cleavage, can generate an eight-carbon backbone susceptible to further oxidation to yield the 2,3-dione structure.

dot

Caption: Formation of this compound via Maillard and lipid oxidation.

Role in Strecker Degradation

Once formed, this compound, as a reactive α-dicarbonyl, plays a crucial role in the Strecker degradation of amino acids.[9][10] This reaction involves the oxidative deamination and decarboxylation of an amino acid in the presence of a dicarbonyl compound. The result is the formation of a "Strecker aldehyde," which has one fewer carbon atom than the parent amino acid, and an α-aminoketone, which can further react to form pyrazines and other heterocyclic flavor compounds.[11]

The Strecker aldehydes derived from this reaction are potent aroma compounds themselves. For example, the reaction of this compound with leucine would yield 3-methylbutanal, which has a malty, chocolate-like aroma. This demonstrates how this compound acts as a critical intermediate, linking the initial reactants of the Maillard reaction and lipid oxidation to the final profile of flavor-active compounds.

dot

Caption: Strecker degradation of an amino acid by this compound.

Quantitative Data of this compound in Food Matrices

The concentration of this compound can vary significantly depending on the food matrix, processing conditions (temperature and time), and the composition of precursors (sugars, amino acids, and lipids). The following tables summarize available quantitative data for this compound in cooked beef.

Table 1: Concentration of this compound in Roasted Beef

| Roasting Time (minutes) | Mean Concentration (µg/kg) ± SD |

| 0 (Raw) | Not Detected |

| 3 | Present (not quantified) |

| 6 | 77.25 ± 11.61 |

| 9 | 40.24 ± 7.80 |

| 12 | 14.72 ± 1.14 |

| 15 | 12.14 ± 0.58 |

| 18 | 6.15 ± 2.16 |

| Data adapted from a study on beef roasting. The concentration is relative to an internal standard. |

Note: The sensory detection threshold for this compound has not been definitively established in the literature. However, for the structurally similar compound 2,3-butanedione (diacetyl), the odor threshold in water is reported to be as low as 0.05 µg/L.[12]

Experimental Protocols for Analysis

The analysis of volatile and semi-volatile compounds like this compound from complex food matrices requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is a widely used method for this purpose.[3][13]

General Workflow for HS-SPME-GC-MS Analysis

dot

Caption: General workflow for HS-SPME-GC-MS analysis of volatiles.

Detailed Methodology for this compound in Cooked Beef

This protocol is a composite based on several published methods for the analysis of volatile compounds in cooked beef.[3][4][14][15]

1. Sample Preparation:

-

Cooked beef samples are cooled to room temperature.

-

A representative portion of the sample (e.g., 3-5 g) is minced or homogenized to ensure uniformity.

-

The homogenized sample is accurately weighed into a headspace vial (e.g., 20 mL).

-

An internal standard solution (e.g., 1,2-dichlorobenzene in methanol) is added to the sample for quantification.

-

The vial is immediately sealed with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

SPME Fiber: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis. The fiber should be conditioned prior to first use according to the manufacturer's instructions (e.g., heating at 250-270°C in the GC inlet).

-

Equilibration: The sealed vial containing the sample is placed in a heating block or water bath and allowed to equilibrate for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 60-80°C). This allows volatile compounds to partition into the headspace.[3][14]

-

Extraction: The SPME fiber is then exposed to the headspace of the vial for a defined period (e.g., 30-50 minutes) at the same temperature to adsorb the volatile analytes.[3][14]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: After extraction, the SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the gas chromatograph for thermal desorption of the analytes (e.g., 250°C for 2-5 minutes). The injection is typically done in splitless mode to maximize sensitivity.[3][15]

-

GC Separation:

- Column: A polar capillary column, such as a DB-WAX or HP-INNOWax (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating polar volatile compounds.[4]

- Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0-1.2 mL/min).

- Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40°C, hold for 2-5 min), then ramps up to a high temperature (e.g., 230-250°C) at a rate of 4-10°C/min, with a final hold period.[15]

-

Mass Spectrometry Detection:

- Ionization: Electron ionization (EI) at 70 eV is standard.

- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

- Scan Range: A mass-to-charge ratio (m/z) scan range of 35-400 amu is typically sufficient.

- Identification: Compound identification is achieved by comparing the obtained mass spectra with those in a reference library (e.g., NIST, Wiley) and by comparing the retention index with published values.

Conclusion

This compound is a significant α-dicarbonyl compound that exemplifies the complex interplay between the Maillard reaction and lipid oxidation in the development of food flavor. Its formation from lipid precursors and its subsequent role as a reactant in the Strecker degradation of amino acids highlight its importance as a key intermediate in the network of reactions that produce the rich sensory profiles of cooked foods. The analytical methodologies detailed in this guide, particularly HS-SPME-GC-MS, provide a robust framework for the identification and quantification of this compound, enabling researchers to further investigate its impact on food quality and its potential biological activities. This comprehensive understanding is essential for the targeted optimization of food processing parameters and for the assessment of the physiological effects of Maillard reaction products.

References

- 1. Volatiles from interactions of Maillard reactions and lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C8H14O2 | CID 11449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. zaguan.unizar.es [zaguan.unizar.es]

- 5. researchgate.net [researchgate.net]

- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 7. Mechanisms of the Formation of Nonvolatile and Volatile Oxidation Products from Methyl Linoleic Acid at High Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of Lipids in Food Flavor Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 11. brewingforward.com [brewingforward.com]

- 12. researchgate.net [researchgate.net]

- 13. Volatile Compounds for Discrimination between Beef, Pork, and Their Admixture Using Solid-Phase-Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of Volatile Flavor Compounds from Seven Types of Spiced Beef by Headspace Solid-phase Microextraction Combined with Gas Chromatography-olfactometry-mass Spectrometry (HS-SPME-GC-O-MS) [jstage.jst.go.jp]

- 15. ukm.my [ukm.my]

An In-Depth Technical Guide to the Interaction of 2,3-Octanedione with Amino Acids and Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical interactions between the α-dicarbonyl compound 2,3-octanedione and amino acids, with a subsequent focus on its impact on protein structure and function. This compound, a compound found in various food products and generated endogenously, possesses two reactive carbonyl groups that can engage in covalent modifications of nucleophilic amino acid residues. This document details the primary reaction mechanisms, including Schiff base formation and subsequent rearrangements, and explores the consequential effects on protein integrity, such as adduct formation, cross-linking, and aggregation. Furthermore, this guide outlines detailed experimental protocols for studying these interactions and discusses the potential implications for cellular signaling pathways. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

This compound is an α-dicarbonyl compound characterized by two adjacent ketone groups. Its presence in various foods and beverages contributes to their flavor and aroma profiles.[1][2] Beyond its role in food chemistry, the high reactivity of the dicarbonyl moiety makes this compound a subject of interest in biological systems. Like other reactive carbonyl species, this compound has the potential to react non-enzymatically with biological macromolecules, particularly proteins.

The primary targets for modification by dicarbonyl compounds are the nucleophilic side chains of amino acids such as lysine, arginine, and cysteine. These reactions can lead to the formation of a variety of adducts, including advanced glycation end-products (AGEs), which have been implicated in aging and the pathogenesis of various diseases. The modification of proteins by this compound can alter their structure, and consequently, their function, potentially leading to enzyme inhibition, protein aggregation, and the disruption of cellular signaling pathways. This guide aims to provide a detailed technical resource for professionals investigating the multifaceted interactions of this compound with amino acids and proteins.

Chemical Interactions of this compound with Amino Acids

The reactivity of this compound is centered around its two electrophilic carbonyl carbons, which are susceptible to nucleophilic attack by the amino, guanidino, and thiol groups of amino acid side chains.

Reaction with Lysine

Reaction with Arginine

The guanidino group of arginine is another key site for modification by α-dicarbonyls. The reaction mechanism is complex and can result in the formation of various heterocyclic adducts, such as imidazolones. Studies with the similar compound 2,3-butanedione have shown that it can selectively modify arginine residues in proteins, often leading to a loss of protein function.[4][5] The reaction of the guanidinium group of arginine with dicarbonyls is a known pathway for the formation of certain AGEs.

Reaction with Cysteine

The thiol group of cysteine is a potent nucleophile that can react with α,β-unsaturated carbonyl compounds via a Michael addition. While this compound is a saturated dicarbonyl, it can potentially undergo reactions with cysteine, although the reactivity is generally considered to be lower than with α,β-unsaturated aldehydes and ketones.

Impact on Protein Structure and Function

The covalent modification of amino acid residues by this compound can have profound effects on the structure and function of proteins.

Protein Adduct Formation and Cross-Linking

The formation of covalent adducts between this compound and amino acid side chains can alter the local chemical environment within a protein. Furthermore, the bifunctional nature of this compound allows it to potentially react with two different amino acid residues, either on the same polypeptide chain (intra-molecular cross-linking) or on different protein molecules (inter-molecular cross-linking). Protein cross-linking can lead to the formation of dimers, oligomers, and larger aggregates.

Protein Aggregation

The modification of protein surface residues can alter their charge and hydrophobicity, potentially leading to protein unfolding and subsequent aggregation. Protein aggregation is a hallmark of many neurodegenerative diseases and can be induced by covalent modifications that destabilize the native protein structure. The kinetics of protein aggregation can be monitored using techniques such as the Thioflavin T fluorescence assay.

Potential Implications for Cellular Signaling Pathways

Reactive carbonyl species are known to induce cellular stress and can modulate various signaling pathways. While direct studies on this compound are limited, the effects of other dicarbonyls suggest potential targets.

Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Electrophiles can modify cysteine residues on Keap1, leading to the activation of the transcription factor Nrf2 and the subsequent expression of antioxidant and detoxification genes.[6][7][8][9][10] It is plausible that this compound, as a reactive electrophile, could modulate this pathway.

Other Signaling Pathways

Proteomic studies have shown that cellular signaling is a complex network that can be perturbed by various stimuli.[11][12][13] Pathways such as the PI3K/Akt and MAPK signaling cascades are often involved in the cellular response to stress and could potentially be affected by the downstream consequences of this compound-induced protein modification. Further proteomics-based investigations are needed to elucidate the specific signaling networks impacted by this compound.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the interaction of this compound with proteins.

In Vitro Protein Modification

Objective: To covalently modify a target protein with this compound in a controlled environment.

Materials:

-

Target protein (e.g., Bovine Serum Albumin, Lysozyme)

-

This compound

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Reaction tubes

-

Incubator/shaker

Protocol:

-

Prepare a stock solution of the target protein in PBS at a desired concentration (e.g., 1 mg/mL).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a high concentration.

-

In a reaction tube, mix the protein solution with the this compound stock solution to achieve the desired final molar ratio (e.g., 1:10, 1:100 protein to dicarbonyl). Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid protein denaturation.

-

Prepare a control sample containing the protein solution and an equivalent volume of the solvent used for the this compound stock.

-

Incubate the reaction mixtures at 37°C with gentle shaking for a specified period (e.g., 24, 48, 72 hours).

-

Stop the reaction by removing excess this compound, for example, by dialysis against PBS or using a desalting column.

-

Store the modified and control protein samples at -20°C or -80°C for further analysis.

Mass Spectrometry Analysis of Protein Adducts

Objective: To identify and characterize the covalent adducts formed between this compound and the target protein.

Workflow: A bottom-up proteomics approach is typically employed.

Caption: Workflow for Mass Spectrometry Analysis of Protein Adducts.

Protocol:

-

Protein Digestion: The modified and control protein samples are subjected to standard in-solution or in-gel digestion protocols.[15][16][17] This typically involves reduction of disulfide bonds with dithiothreitol (DTT), alkylation of free cysteines with iodoacetamide (IAM), and digestion with a protease such as trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixtures are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[18]

-

Data Analysis: The acquired MS/MS spectra are searched against a protein database using software such as Mascot or MaxQuant. The search parameters must include the potential mass shifts corresponding to the addition of this compound to specific amino acid residues as a variable modification. This allows for the identification of the modified peptides and the precise localization of the adduction sites.

Thioflavin T (ThT) Fluorescence Assay for Protein Aggregation

Objective: To monitor the kinetics of protein aggregation induced by this compound.

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid-like fibrils.

-

Prepare a stock solution of ThT (e.g., 1 mM in water) and filter it through a 0.22 µm filter.

-

In a 96-well black, clear-bottom microplate, prepare reaction mixtures containing the target protein, this compound at various concentrations, and a final concentration of ThT (e.g., 20 µM) in a suitable buffer (e.g., PBS, pH 7.4).

-

Include control wells with the protein alone, this compound alone, and buffer with ThT.

-

Incubate the plate in a microplate reader with temperature control (e.g., 37°C) and intermittent shaking.

-

Monitor the ThT fluorescence intensity over time at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.

-

Plot the fluorescence intensity against time to obtain aggregation kinetics curves.

Data Presentation

Table 1: Potential Mass Modifications of Amino Acids by this compound

| Amino Acid | Modification Type | Mass Shift (Da) | Putative Adduct Structure |

| Lysine | Schiff Base Formation | +124.18 | R-N=C(CH₃)-C(=O)-(CH₂)₄-CH₃ |

| Arginine | Imidazolone Formation | +106.15 | Complex heterocyclic structures |

| Cysteine | Thioether Formation | +142.22 | R-S-C(OH)(CH₃)-C(=O)-(CH₂)₄-CH₃ |

Note: The exact mass shifts and adduct structures may vary depending on the specific reaction conditions and subsequent rearrangements.

Visualization of Signaling Pathways

The following diagram illustrates the potential modulation of the Keap1-Nrf2 signaling pathway by this compound.

Caption: Potential Activation of the Keap1-Nrf2 Pathway by this compound.

Conclusion

The interaction of this compound with amino acids and proteins is a complex process with significant implications for protein structure and function. This guide has provided a detailed overview of the fundamental chemical reactions, their consequences for protein integrity, and the experimental approaches used for their investigation. While the general principles of dicarbonyl reactivity provide a strong framework for understanding the effects of this compound, further research is needed to elucidate the specific kinetics, thermodynamics, and biological consequences of protein modification by this particular compound. The protocols and workflows presented herein offer a solid foundation for researchers and drug development professionals to explore the intricate role of this compound in biological systems. The continued investigation into these interactions will undoubtedly contribute to a deeper understanding of the molecular mechanisms underlying cellular stress and disease.

References

- 1. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 2. Thioflavin T spectroscopic assay [assay-protocol.com]

- 3. Modification of arginine and lysine in proteins with 2,4-pentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Activation of the Keap1-Nrf2 pathway by specioside and the n-butanol extract from the inner bark of Tabebuia rosea (Bertol) DC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. alliedacademies.org [alliedacademies.org]

- 12. Multiple reaction monitoring for robust quantitative proteomic analysis of cellular signaling networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchportal.lih.lu [researchportal.lih.lu]

- 14. Proteomic Characterization of the Cellular Effects of AhR Activation by Microbial Tryptophan Catabolites in Endotoxin-Activated Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]

- 18. youtube.com [youtube.com]

- 19. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]

- 20. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Olfactory Perception and Sensory Analysis of 2,3-Octanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Octanedione (CAS No. 585-25-1, FEMA No. 4060) is a naturally occurring alpha-diketone that contributes significantly to the aroma profile of a wide variety of food products. Its characteristic buttery, creamy, and slightly fruity aroma makes it a key compound in the flavor and fragrance industry. This technical guide provides a comprehensive overview of the olfactory perception and sensory analysis of this compound, detailing its aroma and flavor profile, quantitative sensory data, experimental protocols for its analysis, and the underlying physiological mechanisms of its perception.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective sensory analysis.

| Property | Value |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| Appearance | Clear to yellow liquid |

| Odor | Buttery, creamy, fruity, with notes of cooked broccoli and dill.[1] |

| Boiling Point | 169-170 °C |

| Flash Point | 133 °F (56.11 °C) |

| Specific Gravity | 0.905 - 0.915 @ 25°C |

| Refractive Index | 1.419 - 1.424 @ 20°C |

Olfactory Perception: Aroma and Flavor Profile

The sensory characteristics of this compound are complex and multifaceted, contributing desirable notes to a range of food products.

Aroma Profile: The dominant aroma descriptors for this compound are buttery, creamy, and fatty . It also possesses subtle fruity undertones and can exhibit notes of cooked broccoli, cooked spinach, and dill .[1] This complex aroma profile makes it a valuable component in the formulation of dairy flavors (butter, milk, cream, ice cream), as well as in savory applications such as beef, lamb, and fish flavors.[1] Its presence has been identified in a variety of natural products, including cooked asparagus, mushrooms, and milk.[1]

Flavor Profile: When tasted, this compound imparts a green, spicy, cilantro-like, fatty, and leafy character. This complements its aromatic profile and enhances the overall sensory experience in food systems.

Quantitative Sensory Data

Quantitative data on the odor and taste thresholds of a flavor compound are critical for determining its impact and appropriate usage levels.

| Parameter | Medium | Value | Method |

| Odor Threshold | Air | Data not available in the searched literature. | - |

| Taste Threshold | Water | Data not available in the searched literature. | - |

| Flavor Dilution (FD) Factor | - | Data not available in the searched literature. | Aroma Extract Dilution Analysis (AEDA) |

Note: While specific threshold values for this compound were not found in the provided search results, the methodologies for their determination are well-established.

Experimental Protocols for Sensory Analysis

The sensory analysis of this compound, like other volatile flavor compounds, relies on a combination of instrumental and human sensory techniques.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[2][3][4][5]

Objective: To identify and characterize the odor-active compounds in a sample.

Methodology:

-

Sample Preparation: Volatile compounds, including this compound, are extracted from the sample matrix using techniques such as Solid Phase Microextraction (SPME) or solvent extraction.

-

Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and polarity as they pass through a capillary column.

-

Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., Mass Spectrometer or Flame Ionization Detector) for chemical identification and quantification.

-

Olfactory Detection: The other stream is directed to a heated sniffing port, where a trained sensory panelist inhales the effluent and records the perceived aroma, its intensity, and its duration.

-

Data Analysis: The data from the chemical detector and the human assessor are correlated to identify which specific compounds are responsible for the perceived aromas.

Aroma Extract Dilution Analysis (AEDA)

AEDA is a method used to determine the relative odor potency of volatile compounds in a sample extract.

Objective: To identify the most potent odorants in a sample.

Methodology:

-

Serial Dilution: The sample extract is serially diluted with a solvent.

-

GC-O Analysis: Each dilution is analyzed by GC-O.

-

Flavor Dilution (FD) Factor Determination: The highest dilution at which an odorant can still be detected by the sensory panelist is recorded. This is known as the Flavor Dilution (FD) factor. A higher FD factor indicates a more potent odorant.

Olfactory Signaling Pathway

The perception of this compound, like all odorants, is initiated by its interaction with olfactory receptors in the nasal cavity. While the specific receptors for this compound have not been definitively identified in the provided literature, the general mechanism of olfactory signal transduction is well-understood.

-

Binding to Olfactory Receptors: Odorant molecules, such as this compound, are inhaled into the nasal cavity and dissolve in the olfactory mucus. They then bind to specific Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.

-

Activation of G-protein: The binding of the odorant to its receptor causes a conformational change in the receptor, which in turn activates an associated G-protein (G-olf).

-

Activation of Adenylyl Cyclase: The activated G-olf stimulates the enzyme adenylyl cyclase.

-